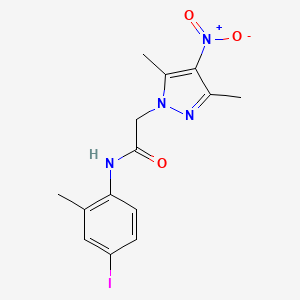![molecular formula C20H26O3 B4985862 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a neurotransmitter that is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. The Y1 receptor is one of the five known receptors for NPY, and its blockade has been shown to have therapeutic potential in various diseases.
Mecanismo De Acción
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 acts as a selective antagonist of the Y1 receptor, which is one of the five known receptors for NPY. NPY is a neurotransmitter that is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. The Y1 receptor is primarily involved in the regulation of food intake and body weight. By blocking the Y1 receptor, this compound 3226 reduces the effects of NPY on food intake and body weight, leading to potential therapeutic benefits in obesity and related disorders.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have various biochemical and physiological effects in animal studies. In rats, this compound 3226 has been shown to reduce food intake and body weight, lower blood pressure, and decrease anxiety-like behavior. In addition, this compound 3226 has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. These effects are thought to be mediated through the blockade of the Y1 receptor and the reduction of NPY signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has several advantages as a research tool. Its selective blockade of the Y1 receptor allows for the investigation of the specific role of this receptor in various physiological processes. In addition, this compound 3226 has been extensively studied and its pharmacological properties are well characterized. However, there are also some limitations to the use of this compound 3226 in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and stress.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226. One potential area of research is the investigation of its effects on other physiological processes, such as cardiovascular function and stress response. In addition, the development of more selective and potent Y1 receptor antagonists may provide additional insights into the role of this receptor in various diseases. Finally, the use of this compound 3226 in combination with other therapies may lead to improved outcomes in the treatment of obesity and related disorders.
Métodos De Síntesis
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the reaction of 2,3-dimethylphenol with ethyl 4-bromobutyrate to form 2,3-dimethyl-4-(4-ethoxyphenoxy)butyric acid. The acid is then converted to its acid chloride derivative using thionyl chloride. The acid chloride is reacted with 1,2-dimethylbenzene in the presence of a base to form this compound 3226.
Aplicaciones Científicas De Investigación
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 3226 has been extensively studied for its potential therapeutic applications. Its selective blockade of the Y1 receptor has been shown to have beneficial effects in various diseases, including obesity, hypertension, and anxiety disorders. In animal studies, this compound 3226 has been shown to reduce food intake and body weight, lower blood pressure, and decrease anxiety-like behavior. In humans, this compound 3226 has been studied for its potential use in the treatment of hypertension and anxiety disorders.
Propiedades
IUPAC Name |
1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-10-12-19(13-11-18)22-14-5-6-15-23-20-9-7-8-16(2)17(20)3/h7-13H,4-6,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFVUCZVWOHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)



![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)